![molecular formula C15H24N4O3S B2696327 1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034265-62-6](/img/structure/B2696327.png)
1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure comprises a piperidine ring, a tetrahydropyrazolo ring, and a sulfonyl group, contributing to its distinct chemical properties and reactivity.
Wirkmechanismus
Target of Action
The primary target of the compound 1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound interacts with the HBV core protein by acting as a core protein allosteric modulator (CpAM) . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The interaction between the compound and its target results in changes that inhibit the progression of the virus .
Biochemical Pathways
The compound affects the biochemical pathways related to the life cycle of HBV. By interacting with the HBV core protein, it disrupts the normal functioning of the virus, thereby inhibiting its replication . The downstream effects include a reduction in the viral load of HBV .
Pharmacokinetics
The pharmacokinetic properties of the compound, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability. In an HBV AAV mouse model, the lead compound 45, which is likely related to the compound , was shown to inhibit HBV DNA viral load when administered orally . This suggests that the compound has good oral bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of HBV replication and a reduction in the viral load . This leads to a decrease in the progression of the disease caused by HBV.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves a multi-step process:
Step 1: : Preparation of the piperidine intermediate, which may involve the reaction of piperidine with suitable reagents under controlled conditions.
Step 2: : Formation of the tetrahydropyrazolo ring through cyclization reactions.
Step 3: : Introduction of the sulfonyl group via sulfonation reactions, typically using reagents like methanesulfonyl chloride.
Step 4: : Coupling of the intermediate compounds through amide bond formation, utilizing reagents such as carbodiimides or peptide coupling agents.
Industrial Production Methods:
In industrial settings, the production of this compound is optimized for scalability and efficiency. This often involves automated reaction setups, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: : This compound may undergo oxidation reactions, especially at the sulfur atom in the sulfonyl group.
Reduction: : Reduction reactions can target the carbonyl group within the amide moiety.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Alkyl halides, acyl chlorides
Major Products Formed from These Reactions:
Oxidation Products: : Sulfones, sulfoxides
Reduction Products: : Secondary amines, alcohols
Substitution Products: : N-substituted derivatives, acylated compounds
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide has diverse applications:
Chemistry: : Used as a building block for complex molecule synthesis.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Vergleich Mit ähnlichen Verbindungen
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-N-methylpiperidine-4-carboxamide
1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
This overview provides a comprehensive understanding of 1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide, showcasing its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. What do you think about this compound?
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-23(21,22)18-8-5-12(6-9-18)15(20)16-10-13-11-17-19-7-3-2-4-14(13)19/h11-12H,2-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAVBYCJSCOREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C3CCCCN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
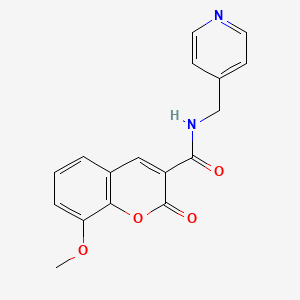
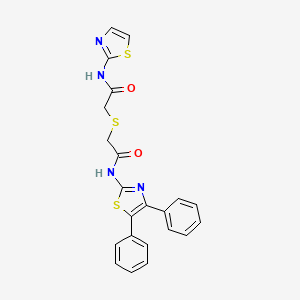
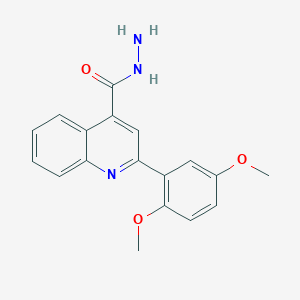
![2-(2-chlorobenzyl)-4-(3,4-dimethoxyphenethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696248.png)
![N-(2,3-dimethylphenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2696249.png)
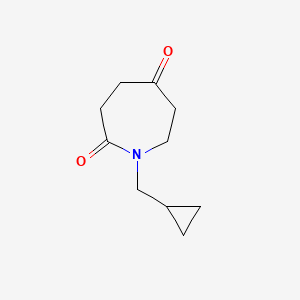
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2696252.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate](/img/structure/B2696260.png)
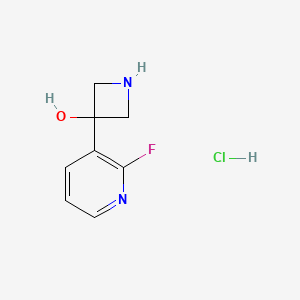
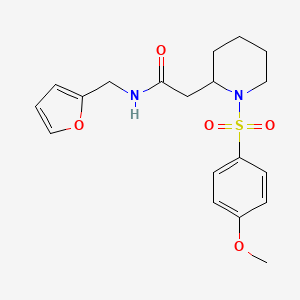
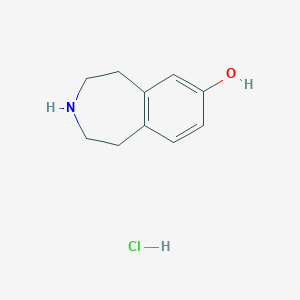
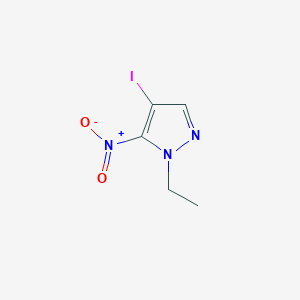
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)
